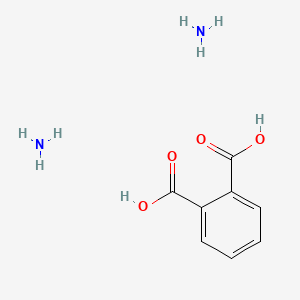

Azane;phthalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azane: is a term used to describe a class of compounds consisting of nitrogen and hydrogen atoms, with the simplest form being ammonia (NH₃). Phthalic acid , also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water. Phthalic acid is primarily used in the production of phthalate esters, which are used as plasticizers in the manufacture of plastics.

准备方法

Synthetic Routes and Reaction Conditions: Phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions .

Industrial Production Methods: In industrial settings, phthalic acid is produced by the catalytic oxidation of ortho-xylene or naphthalene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to yield phthalic acid . This method is preferred due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions: Phthalic acid undergoes various chemical reactions, including:

Oxidation: Phthalic acid can be oxidized to form phthalic anhydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, potassium dichromate.

Reducing Agents: Sodium amalgam.

Catalysts: Vanadium pentoxide, methanesulfonic acid for condensation reactions.

Major Products:

Phthalic Anhydride: Formed through oxidation.

1,3-Cyclohexadiene Derivatives: Formed through reduction.

Phenolphthalein: Formed through condensation with phenol.

科学研究应用

Chemical Applications

Synthesis of Organic Compounds

- Azane; phthalic acid serves as a precursor in the synthesis of several organic compounds. It is particularly valuable in producing:

- Phthalic Anhydride : Formed through the oxidation of phthalic acid, this compound is crucial for manufacturing plasticizers and resins.

- Phthalimide : Created by reacting phthalic anhydride with ammonia, phthalimide is used in pharmaceuticals and agricultural chemicals.

- Various Esters : These are produced by reacting phthalic acid with alcohols, leading to applications in the production of fragrances and solvents.

Dyes and Pigments

- The compound is extensively used in the dye industry due to its ability to form colored complexes. It is a key ingredient in synthesizing various dyes and pigments that find applications in textiles and coatings.

| Compound | Reaction Type | Application |

|---|---|---|

| Phthalic Anhydride | Oxidation | Plasticizers, resins |

| Phthalimide | Reaction with ammonia | Pharmaceuticals, agrochemicals |

| Esters | Reaction with alcohols | Fragrances, solvents |

Biological Applications

Endocrine Disruption Studies

- Research has highlighted the potential endocrine-disrupting effects of phthalate esters derived from azane; phthalic acid. These studies are critical for understanding the impact of these compounds on human health and environmental safety .

Antimicrobial Properties

- Some derivatives of phthalic acid have demonstrated antimicrobial activity. For example, certain phthalate esters have shown effectiveness against various bacterial strains. This property opens avenues for developing new antimicrobial agents .

Medical Applications

Drug Delivery Systems

- Azane; phthalic acid is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability.

Pharmaceutical Building Blocks

- The compound acts as a building block for synthesizing various pharmaceuticals. Its derivatives are utilized in creating laxatives (like phenolphthalein) and pH indicators used in clinical settings .

Industrial Applications

Plasticizers and Resins

- Azane; phthalic acid is widely employed in manufacturing plasticizers that improve the flexibility and durability of plastics. It is integral to producing alkyd resins used in paints and coatings .

Polyester Production

- The compound is also essential in synthesizing polyesters, which are used in textiles, packaging materials, and various consumer products. Its unique chemical structure allows it to participate effectively in polymerization reactions .

Case Study 1: Toxicological Assessment

A study evaluated the toxicological profile of azane; phthalic acid, revealing its low acute toxicity but potential chronic effects on reproductive health. This research underscores the importance of assessing long-term exposure risks associated with industrial use .

Case Study 2: Environmental Impact

Research on the environmental persistence of phthalate esters indicates that these compounds can accumulate in ecosystems, affecting microbial communities and potentially leading to broader ecological consequences. This highlights the need for careful regulation of their use .

作用机制

Phthalic acid exerts its effects through various molecular targets and pathways:

Estrogen Receptors: Phthalic acid can interact with estrogen receptors, potentially disrupting endocrine functions.

Peroxisome Proliferator-Activated Receptors: It can also interact with these receptors, influencing lipid metabolism and energy homeostasis.

Retinoic Acid Receptors: Phthalic acid derivatives can bind to retinoic acid receptors, affecting gene expression and cellular differentiation.

相似化合物的比较

Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being:

Isophthalic Acid: Benzene-1,3-dicarboxylic acid.

Terephthalic Acid: Benzene-1,4-dicarboxylic acid.

Uniqueness:

Phthalic Acid: Primarily used in the production of plasticizers and dyes.

Isophthalic Acid: Used in the production of high-performance polymers and resins.

Terephthalic Acid: Key raw material for the production of polyethylene terephthalate (PET) used in plastic bottles and fibers.

Phthalic acid’s unique position as an ortho-dicarboxylic acid allows it to form anhydrides and esters more readily compared to its isomers, making it highly valuable in industrial applications.

生物活性

Azane; phthalic acid, also known as phthalic acid (PA), is a compound with significant relevance in both industrial applications and biological contexts. Phthalic acid is primarily recognized as a precursor in the synthesis of various phthalate esters (PAEs), which are widely used as plasticizers. However, its biological activities, including toxicity and ecological impacts, warrant thorough investigation. This article explores the biological activity of azane; phthalic acid, focusing on its effects on human health and the environment, supported by data tables and relevant case studies.

- Chemical Formula : C₈H₆O₄

- Molecular Weight : 166.13 g/mol

- CAS Number : 88-99-3

1. Toxicological Effects

Phthalic acid has been associated with various toxicological effects in both animal models and humans. The following table summarizes key findings from recent studies:

2. Ecotoxicological Impact

Phthalic acid esters have been identified as endocrine-disrupting compounds (EDCs) that can adversely affect wildlife and ecosystems. A review highlighted their allelopathic, antimicrobial, and insecticidal properties, which may enhance plant and microbial competitiveness under stress conditions .

3. Biosynthesis and Natural Sources

Recent research indicates that PAEs can be biosynthesized by various algae and microorganisms, suggesting a natural ecological role beyond being mere pollutants .

Case Study 1: Reproductive Toxicity in Animals

A study examining the reproductive toxicity of phthalate esters found that exposure led to significant developmental abnormalities in laboratory animals, raising concerns about similar effects in humans . The study emphasized the need for improved methodologies to assess human exposure accurately.

Case Study 2: Environmental Persistence and Impact

Research on the environmental impact of PAEs revealed their persistence in soil and water systems, leading to bioaccumulation in aquatic organisms . This bioaccumulation poses risks not only to wildlife but also to human health through the food chain.

属性

CAS 编号 |

523-24-0 |

|---|---|

分子式 |

C8H6O4.2H3N C8H12N2O4 |

分子量 |

200.19 g/mol |

IUPAC 名称 |

diazanium;phthalate |

InChI |

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3 |

InChI 键 |

CHCFOMQHQIQBLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Key on ui other cas no. |

523-24-0 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。